Cas no 19961-92-3 (methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name))
![methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) structure](https://de.kuujia.com/scimg/cas/19961-92-3x500.png)
19961-92-3 structure
Produktname:methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)
methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)
- Methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate
- [3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate
- m-(Dimethylcarbamoyloxy)-N-methylcarbanilic acid methyl ester
- 19961-92-3
- DTXSID30173751
- 1H54Z3POU0
- m-Hydroxy-N-methylcarbanilic acid methyl ester dimethylcarbamate
- NSC-222658
- METHYL N-[3-(DIMETHYLCARBAMOYLOXY)PHENYL]-N-METHYLCARBAMATE
- CARBANILIC ACID, m-HYDROXY-N-METHYL-, METHYL ESTER, DIMETHYLCARBAMATE (ester)
- NSC 222658
- NSC222658
- Carbanilic acid, methyl ester, dimethylcarbamate (ester)
- BRN 2389308
- Methyl m-hydroxy-N-methylcarbanilate dimethylcarbamate
- Methyl m-hydroxy-N-methylcarbanilate, dimethylcarbamate
- UNII-1H54Z3POU0
- AKOS040751022
- Carbanilic acid, methyl ester, dimethylcarbamate
- WLN: 1OVN1&R COVN1&1
- CARBAMIC ACID, DIMETHYL-, ESTER WITH METHYL M-HYDROXY-N-METHYLCARBANILATE
-
- Inchi: InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3
- InChI-Schlüssel: NRUBYAXMLCSEJN-UHFFFAOYSA-N
- Lächelt: CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC
Berechnete Eigenschaften
- Genaue Masse: 252.11108
- Monoisotopenmasse: 252.11100700g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 4
- Komplexität: 307
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 59.1Ų
- XLogP3: 1.4
Experimentelle Eigenschaften
- PSA: 59.08
methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) Verwandte Literatur
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
3. Book reviews
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
19961-92-3 (methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)) Verwandte Produkte
- 59-99-4(NEOSTIGMINE)
- 731772-07-9(2-Bromo-4-(3-chlorophenyl)-1-butene)
- 905809-15-6(2-amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile)
- 922066-26-0(2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide)
- 863558-77-4(2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide)
- 2168854-04-2(1-methyl-N-1-(methylsulfanyl)propan-2-yl-2,3-dihydro-1H-indol-5-amine)
- 2138191-67-8(2,4,6-Triethylbenzene-1-sulfonyl fluoride)
- 1897340-96-3(1-(3-Bromo-2,4-difluorophenyl)ethanol)
- 339097-39-1(2-[(3,4-DICHLOROPHENYL)SULFONYL]-N-(4-METHOXYPHENYL)ACETAMIDE)
- 381731-79-9(3-(4-cyanophenyl)sulfanylpropanoic Acid)
Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
